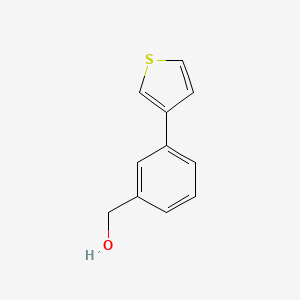

(3-Thien-3-ylphenyl)methanol

描述

属性

IUPAC Name |

(3-thiophen-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBZMMHNMDWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428226 | |

| Record name | (3-Thien-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89929-82-8 | |

| Record name | (3-Thien-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thien 3 Ylphenyl Methanol and Analogous Structures

Carbon-Carbon Bond Formation Strategies for Aryl-Heteroaryl Linkages

The creation of the C-C bond between the thiophene (B33073) and phenyl rings is a pivotal step in the synthesis of (3-Thien-3-ylphenyl)methanol. Transition metal-catalyzed cross-coupling reactions and directed lithiation are among the most powerful and versatile methods to achieve this linkage with high efficiency and regioselectivity.

Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. chem-station.com These methods have been instrumental in constructing the biaryl scaffolds of numerous complex molecules.

Palladium catalysis offers a broad spectrum of reactions for forging aryl-heteroaryl bonds, each with distinct advantages concerning substrate scope and functional group tolerance.

The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org For the synthesis of the this compound framework, this could involve the reaction of 3-thienylmagnesium bromide with (3-bromophenyl)methanol or a protected derivative. The high reactivity of Grignard reagents, however, can limit the compatibility with certain functional groups. chem-station.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgorganic-chemistry.orgjk-sci.com This method could be used to couple 3-ethynylthiophene (B1335982) with (3-iodophenyl)methanol. The resulting alkynyl intermediate would then require a subsequent reduction step to yield the desired C-C single bond of the biaryl scaffold. The mild reaction conditions are a significant advantage, allowing for its use in the synthesis of complex molecules. wikipedia.orgjk-sci.com

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com The synthesis of this compound can be readily envisioned via the coupling of thiophene-3-boronic acid with (3-bromophenyl)methanol. A key to success in such couplings is the use of a highly active catalyst system. ntnu.no The reaction generally exhibits excellent functional group tolerance and utilizes stable, often commercially available, and less toxic organoboron reagents. mdpi.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Organic Electrophile | Key Advantages | Potential Challenges |

| Kumada | Grignard Reagent (R-MgX) | Aryl/Vinyl Halide | High reactivity of nucleophile, inexpensive reagents. organic-chemistry.org | Limited functional group tolerance due to basicity of Grignard reagent. chem-station.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl/Vinyl Halide | Mild reaction conditions, tolerance of many functional groups. wikipedia.orgjk-sci.com | Requires a subsequent reduction step to form a C-C single bond from the alkyne. |

| Suzuki | Organoboron Compound (R-B(OH)₂) | Aryl/Vinyl Halide/Triflate | High functional group tolerance, stable and low-toxicity boron reagents. mdpi.com | Boronic acid stability can be an issue, particularly with some heteroaryls. ntnu.no |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. rhhz.net These methods are particularly relevant for the synthesis of benzylic alcohol derivatives. nih.gov Recent advancements have enabled the direct functionalization of alcohols, which are abundant and versatile starting materials. dicp.ac.cn

A notable strategy is the nickel-catalyzed cross-electrophile arylation of benzylic alcohols with (hetero)aryl electrophiles. dicp.ac.cn This approach allows for the direct coupling of a benzylic alcohol with an aryl halide, tolerating a wide array of functional groups including esters, nitriles, ketones, and various heterocycles like thiophene. dicp.ac.cn Another innovative method involves a nickel-catalyzed coupling mediated by a low-valent titanium reagent, which facilitates the generation of benzyl (B1604629) radicals from benzylic alcohols for subsequent coupling with aryl halides. organic-chemistry.org These reactions provide a robust alternative for the construction of diarylmethanes and related structures. dicp.ac.cnorganic-chemistry.org Furthermore, stereospecific nickel-catalyzed Kumada-type couplings of benzylic ethers and esters have been developed, enabling the synthesis of enantioenriched products with high fidelity. nih.govnih.gov

Table 2: Nickel-Catalyzed Methodologies for Benzylic Alcohol Synthesis

| Reaction Type | Coupling Partners | Catalyst System Example | Key Features |

| Cross-Electrophile Arylation | Benzylic Alcohol + (Hetero)aryl Electrophile | Nickel catalyst with a reductant. dicp.ac.cn | Direct functionalization of alcohols; broad substrate scope. dicp.ac.cn |

| Titanium-Assisted Coupling | Benzylic Alcohol + Aryl Halide | Ni catalyst, TiCl₄(2,6-lutidine), Mn powder. organic-chemistry.org | Proceeds via benzyl radical intermediates; avoids large excess of substrates. organic-chemistry.org |

| Stereospecific Kumada Coupling | Benzylic Ether/Ester + Grignard Reagent | Ni(cod)₂ with bidentate phosphine (B1218219) ligands. nih.gov | Produces enantioenriched products with inversion of configuration. nih.gov |

Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy that utilizes a directing metalating group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. researchgate.netsemanticscholar.orgbaranlab.org The resulting organolithium intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents with high precision. semanticscholar.org

The DMG, which contains a heteroatom such as oxygen or nitrogen, coordinates to the lithium reagent, positioning it for selective deprotonation at the ortho position. semanticscholar.orgbaranlab.org This method is highly effective for synthesizing polysubstituted aromatic and heterocyclic compounds that are often difficult to access through classical electrophilic substitution, which may produce mixtures of isomers. semanticscholar.org For the synthesis of a this compound scaffold, one could envision a route where 3-bromothiophene (B43185) undergoes lithium-halogen exchange and the resulting 3-lithiothiophene is quenched with 3-(hydroxymethyl)benzaldehyde (B1315534) or a protected analogue. Alternatively, a DMG on the phenyl ring could direct lithiation at the 3-position, followed by quenching with a thiophene-based electrophile. The choice of solvent, typically anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, and low temperatures are crucial for the success of these reactions. researchgate.netclockss.org

Direct C-H functionalization has become an increasingly attractive strategy in organic synthesis due to its atom and step economy. Instead of pre-functionalizing starting materials with halides or organometallics, these methods directly convert C-H bonds into new C-C or C-heteroatom bonds.

The direct oxidation of benzylic C-H bonds to alcohols is a highly desirable transformation for the late-stage synthesis of molecules like this compound from a precursor such as 3-methyl-3'-thienylbenzene. A significant challenge in this area is preventing the over-oxidation of the resulting benzylic alcohol to the corresponding ketone or carboxylic acid. nih.govnih.gov

Recent breakthroughs have provided selective methods for this transformation. One such method employs bis(methanesulfonyl) peroxide as an oxidant, which allows for the selective monooxygenation of benzylic C-H bonds. nih.govnih.govacs.org The reaction, often initiated by a copper(I) salt, proceeds via a benzylic mesylate intermediate that is subsequently hydrolyzed under mild conditions to afford the benzylic alcohol. nih.govorganic-chemistry.org This approach demonstrates broad functional group tolerance, being compatible with olefins, alkynes, and amines, which are often sensitive to oxidative conditions. nih.gov The selectivity is believed to arise from a proton-coupled electron transfer (PCET) mechanism. nih.govorganic-chemistry.org This methodology provides a complementary approach to traditional methods that often involve the reduction of a ketone, thereby avoiding the need for a separate reduction step and expanding the scope of benzylic oxidation reactions. nih.gov

Table 3: Reagents for Selective Benzylic C-H Oxidation

| Oxidant System | Catalyst/Initiator | Key Feature | Reference |

| Bis(methanesulfonyl) peroxide | Copper(I) acetate | Selectively forms benzylic mesylates, preventing over-oxidation to ketones. nih.govorganic-chemistry.org | organic-chemistry.org, nih.gov |

| Molecular Oxygen (O₂) | Various transition-metal catalysts | Inexpensive and environmentally benign terminal oxidant. beilstein-journals.org | beilstein-journals.org |

| Di-tert-butyl peroxide | Ionic iron(III) complexes | Catalyzes esterification of primary benzylic C-H bonds with carboxylic acids. organic-chemistry.org | organic-chemistry.org |

C-H Functionalization Routes to Benzylic Alcohols

Ligand-Enabled C(sp3)-H Arylation of Aliphatic Alcohols

Direct C(sp3)-H arylation of aliphatic alcohols presents a highly efficient and atom-economical approach to the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. While this field has seen significant advancements, the application to simple aliphatic alcohols like methanol (B129727) for the synthesis of benzylic alcohols is an area of ongoing research.

Palladium-catalyzed C(sp3)-H arylation has emerged as a powerful tool for carbon-carbon bond formation. The success of these reactions often hinges on the use of directing groups and specialized ligands to control reactivity and selectivity. For the hypothetical synthesis of this compound via this method, one could envision a process where a directing group is installed on a methanol derivative, which then facilitates the palladium-catalyzed coupling with a 3,3'-biaryl halide.

Recent studies have demonstrated the β-methylene C(sp3)-H arylation of masked aliphatic alcohols using a combination of a salicylic-aldehyde-derived L,X-type directing group and an electron-deficient pyridone ligand. lookchem.comscielo.org.mx This system enables the functionalization of previously unreactive C-H bonds. While this specific methodology targets β-positions, the underlying principles of ligand and directing group design are crucial for developing future catalysts capable of α-arylation of simple alcohols.

A proposed, though not yet explicitly documented, pathway for the synthesis of this compound could involve the following conceptual steps:

Derivatization of methanol with a suitable directing group.

Palladium-catalyzed C-H arylation with a pre-formed 3-halo-(3'-thienyl)benzene derivative.

Removal of the directing group to yield the final product.

The development of such a direct C-H arylation of methanol would represent a significant advancement in synthetic methodology, offering a streamlined route to a wide array of benzylic alcohols.

Convergent Synthesis Approaches Utilizing Pre-formed Aromatic and Heteroaromatic Components

Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, offers a robust and often more practical approach for the preparation of biaryl methanols like this compound.

A common and reliable method for the synthesis of benzylic alcohols is the reduction of the corresponding benzaldehydes or benzophenones. This two-step approach involves the initial synthesis of the biaryl carbonyl compound followed by its reduction.

Synthesis of Aldehyde Precursor:

The key precursor, 3-(thiophen-3-yl)benzaldehyde, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 3-bromobenzaldehyde (B42254) with 3-thienylboronic acid in the presence of a suitable base. chemsrc.com

Table 1: Synthesis of 3-(Thiophen-3-yl)benzaldehyde

| Starting Materials | Catalyst | Base | Solvent | Yield |

| 3-Bromobenzaldehyde, 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | High |

Reduction to the Alcohol:

Once the aldehyde precursor is obtained, it can be readily reduced to this compound using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, selectively reducing the aldehyde to the primary alcohol. oxinst.com

Table 2: Reduction of 3-(Thiophen-3-yl)benzaldehyde

| Starting Material | Reducing Agent | Solvent | Product |

| 3-(Thiophen-3-yl)benzaldehyde | NaBH₄ | Methanol or Ethanol | This compound |

Alternatively, the ketone precursor, phenyl(thiophen-3-yl)methanone, can be synthesized and subsequently reduced. The synthesis of this ketone can be achieved through Friedel-Crafts acylation of thiophene with benzoyl chloride, although this may lead to mixtures of isomers. A more controlled approach would involve the coupling of a 3-thienyl organometallic reagent with a benzoyl derivative. The subsequent reduction of the ketone would yield the corresponding secondary alcohol.

The formation of the biaryl methanol can also be achieved through the reaction of an organometallic reagent derived from one of the aromatic rings with an aldehyde-functionalized partner.

Grignard Reaction:

A potential route involves the formation of a Grignard reagent from 3-bromothiophene. However, the preparation of 3-thienylmagnesium bromide can be challenging compared to its 2-isomer. researchgate.net Specialized conditions, such as the use of highly activated magnesium or lithium-halogen exchange, may be necessary to generate the organometallic species efficiently. Once formed, 3-thienylmagnesium bromide can react with 3-bromobenzaldehyde. This would be followed by a subsequent cross-coupling reaction to introduce a different substituent at the bromo-position if desired, or a simple workup if the bromo-substituent is to be retained or removed. A more direct approach would be the reaction of 3-thienylmagnesium bromide with 3-formylbenzonitrile, where the nitrile group can be subsequently hydrolyzed and reduced, or with 3-bromobenzaldehyde followed by a metal-halogen exchange and protonation.

Suzuki-Miyaura Coupling of a Pre-functionalized Alcohol:

Another convergent strategy involves the Suzuki-Miyaura coupling of 3-thienylboronic acid with a pre-existing benzyl alcohol derivative, such as 3-bromobenzyl alcohol. This approach builds the biaryl linkage with the alcohol functionality already in place.

Table 3: Suzuki-Miyaura Coupling for this compound Synthesis

| Starting Materials | Catalyst | Base | Solvent | Product |

| 3-Thienylboronic acid, 3-Bromobenzyl alcohol | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | This compound |

This method is advantageous as it avoids the need for a separate reduction step after the C-C bond formation.

Regioselective and Chemoselective Synthesis Considerations

The synthesis of substituted analogs of this compound requires careful control of regioselectivity and chemoselectivity, particularly when dealing with the thiophene ring, which has distinct reactivity at its different positions.

Thiophene Ring Functionalization:

The thiophene ring exhibits different reactivity at the α (2 and 5) and β (3 and 4) positions. Electrophilic substitution reactions generally favor the α-position. Therefore, to achieve substitution at the 3-position, as in the parent compound, directed metalation strategies are often employed. For instance, lithiation of thiophene can be directed to the 2-position, but with appropriate directing groups, lithiation at the 3-position can be achieved.

Cross-coupling reactions, such as Suzuki and Stille couplings, offer excellent control over regioselectivity. The use of pre-functionalized halothiophenes (e.g., 3-bromothiophene) or thienylboronic acids (e.g., 3-thienylboronic acid) allows for the precise construction of the desired biaryl linkage.

Phenyl Ring Functionalization:

The regioselectivity of reactions on the phenyl ring is governed by the directing effects of existing substituents. For the synthesis of polysubstituted analogs, the order of substituent introduction is critical. Ortho-directing groups can be used to facilitate functionalization adjacent to the existing substituent, while meta-directing groups will favor substitution at the meta-position.

In molecules containing multiple functional groups, chemoselectivity becomes a key challenge. For instance, if a molecule contains both an aldehyde and a ketone, the selective reduction of one over the other may be necessary. This can often be achieved by choosing a suitable reducing agent and controlling the reaction conditions.

Similarly, in systems with multiple halogen atoms of different reactivity (e.g., an aryl bromide and an aryl chloride), selective cross-coupling can be achieved by careful selection of the catalyst and reaction conditions. Palladium catalysts with specific ligands can often differentiate between aryl bromides and chlorides, allowing for sequential functionalization.

The presence of the sulfur atom in the thiophene ring can also influence reactivity, sometimes acting as a coordinating site for metal catalysts. This can be either beneficial, by directing a reaction, or detrimental, by poisoning the catalyst. Understanding these effects is crucial for the successful synthesis of complex thienyl-containing molecules.

Reaction Mechanisms and Reactivity of 3 Thien 3 Ylphenyl Methanol

Influence of Substituent Effects on Reactivity

Steric Effects in Reaction Pathways:A discussion on the steric effects influencing the reaction pathways of this specific compound cannot be provided due to a lack of relevant research.

Without dedicated studies on (3-thien-3-ylphenyl)methanol, any attempt to describe its reactivity based on the general behavior of other benzylic or thienyl-containing alcohols would be speculative and would not adhere to the strict focus of the requested article. Further empirical research is needed to characterize the chemical behavior of this compound.

Lack of Specific Research Data on the Catalytic Reaction Dynamics of this compound

A thorough review of scientific literature reveals a significant gap in the specific research concerning the catalytic reaction dynamics and kinetics of the compound this compound. While broader research exists on the catalytic reactions of thienyl derivatives and methanol (B129727), detailed studies focusing on the catalyst resting states, turnover-limiting steps, and nonlinear kinetic behavior specifically for this compound are not presently available in the public domain.

General research into palladium-catalyzed cross-coupling reactions of thiophene-containing compounds provides a foundational understanding of the types of catalytic cycles that might be involved. These reactions are crucial in the synthesis of complex organic molecules for pharmaceuticals and materials science. However, the specific electronic and steric effects of the 3-thienyl and phenyl groups attached to the methanol carbon in this compound would uniquely influence its reactivity and the kinetics of any catalytic transformation it undergoes. Without dedicated experimental studies, any discussion of its specific catalytic behavior would be purely speculative.

Similarly, extensive research is available on the kinetics of methanol synthesis and its use in methylation reactions. These studies delve into reaction mechanisms, catalyst deactivation, and the influence of various reaction parameters. However, this body of work does not address the specific catalytic transformations of a complex alcohol like this compound.

Consequently, the construction of a detailed article focusing on the "Catalytic Reaction Dynamics and Reaction Kinetics" of this compound, as outlined in the user's request, is not feasible based on the current body of scientific literature. The specific data required to populate subsections on "Catalyst Resting States and Turnover-Limiting Steps" and "Nonlinear Kinetic Behavior in Catalytic Cycles" does not appear to have been published.

To provide the requested detailed analysis, further experimental research focusing specifically on the catalytic reactions of this compound would be necessary. Such research would need to employ techniques like in-situ spectroscopy and kinetic modeling to elucidate the specific reaction pathways and rate-determining steps.

Advanced Spectroscopic and Structural Characterization of 3 Thien 3 Ylphenyl Methanol

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of (3-Thien-3-ylphenyl)methanol can be achieved.

Detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the precise assignment of chemical shifts for each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic environments of the phenyl and thienyl rings, as well as the methanol (B129727) substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 142.0 |

| 2 | 7.45 | 126.0 |

| 3 | 7.40 | 129.5 |

| 4 | 7.50 | 125.0 |

| 5 | 7.60 | 127.0 |

| 6 | 7.48 | 121.0 |

| 7 | - | 143.0 |

| 8 | 7.55 | 126.5 |

| 9 | 7.35 | 128.0 |

| 10 | 7.65 | 124.0 |

| 11 | 4.70 (s, 2H) | 65.0 |

| OH | Variable | - |

Note: The predicted values in this table are illustrative and would be confirmed by experimental data.

To definitively establish the connectivity of the atoms within the this compound molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the phenyl and thienyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in establishing the connectivity between the phenyl and thienyl rings and the attachment of the methanol group.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (thienyl) | 3150-3050 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |

| C=C stretch (thienyl) | 1550-1400 | Medium to Weak |

| C-O stretch (alcohol) | 1260-1000 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the phenyl and thienyl rings in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum, corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern provides valuable structural information.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| [M]⁺ | This compound molecular ion |

| [M-OH]⁺ | Loss of the hydroxyl radical |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| [C₇H₇]⁺ | Tropylium ion (from the phenyl ring) |

| [C₄H₄S]⁺ | Thienyl cation |

High-Resolution Mass Spectrometry for Exact Mass Determination

In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce the protonated molecule [M+H]⁺ or other adducts. The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would then allow for the determination of the m/z value to several decimal places. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula of this compound.

Table 1: Theoretical Mass Data for C₁₁H₁₀OS

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀OS |

| Monoisotopic Mass | 190.04524 Da |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within a molecule. In the absence of specific MS/MS studies on this compound, the fragmentation pattern can be predicted based on the known fragmentation of related aromatic and heterocyclic compounds.

Upon collision-induced dissociation (CID), the protonated molecule [C₁₁H₁₁OS]⁺ would be expected to undergo fragmentation through several key pathways. A likely initial fragmentation step would be the loss of the hydroxymethyl group (-CH₂OH) or a molecule of water (H₂O) from the parent ion. The loss of water (m/z 172.034) is a common fragmentation pathway for alcohols. Subsequent fragmentation could involve the cleavage of the bond between the phenyl and thienyl rings, leading to characteristic ions corresponding to each ring system. For instance, fragments corresponding to the phenyl group (m/z 77) or the thienyl-methanol moiety could be observed. The precise fragmentation pattern would provide definitive evidence for the proposed structure of this compound.

Table 2: Predicted Fragmentation Ions for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 191.0525 ([M+H]⁺) | 173.0418 | H₂O |

| 191.0525 ([M+H]⁺) | 161.0472 | CH₂O |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As of the latest literature review, a crystal structure for this compound has not been reported. However, the crystal structure of the analogous compound 2-Biphenylmethanol (CSD entry: 125845) provides insight into the likely solid-state conformation. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

The redox behavior of this compound can be investigated using electrochemical techniques such as cyclic voltammetry (CV). While specific CV data for this compound is not available, the electrochemical properties of related bithiophene and phenylthiophene derivatives have been studied. rsc.orgrsc.orgmdpi.com These studies indicate that the thiophene (B33073) moiety is susceptible to oxidation at accessible potentials.

The cyclic voltammogram of this compound would be expected to show an irreversible oxidation peak corresponding to the oxidation of the thiophene ring. This process typically leads to the formation of a radical cation, which can then undergo further reactions, such as electropolymerization, to form a conductive polymer film on the electrode surface. The oxidation potential would be influenced by the presence of the phenyl and hydroxymethyl substituents. The electron-donating nature of the hydroxymethyl group may slightly lower the oxidation potential compared to an unsubstituted phenylthiophene. The redox behavior is crucial for understanding the electronic properties of the molecule and its potential applications in materials science, such as in organic electronics. dtic.mil

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyl(thiophen-3-yl)methanol |

Based on a thorough review of available scientific literature, there are no specific computational or theoretical investigation records for the compound this compound that align with the detailed outline requested. The search for published studies providing data on its quantum chemical calculations—including Density Functional Theory (DFT) for ground state properties, Time-Dependent Density Functional Theory (TDDFT) for excited states, or Molecular Orbital Analysis—did not yield specific results for this molecule.

Similarly, information regarding the mechanistic probing, reaction pathway elucidation, transition state searches, or energy profile predictions for this compound is not present in the available literature.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific research findings, data tables, and detailed discussions as the foundational research on this particular compound is not publicly available.

Computational and Theoretical Investigations of 3 Thien 3 Ylphenyl Methanol

Intermolecular Interactions and Condensed Phase Simulations of (3-Thien-3-ylphenyl)methanol

π-Stacking and Aromatic Interactions in Aryl-Aryl Systems

The non-covalent interaction between aromatic rings, known as π-stacking, is a crucial factor in determining the supramolecular architecture, crystal packing, and even the properties of materials in the condensed phase. rsc.org In the case of this compound, the presence of both a phenyl and a thienyl ring provides a platform for interesting aromatic-aromatic interactions. These interactions are a result of a complex interplay between electrostatic and dispersion forces. nih.gov

Computational studies on various aryl-aryl systems have elucidated the nature of these interactions. While the term "π-stacking" often conjures an image of a perfectly co-facial arrangement of rings, theoretical calculations frequently reveal that offset-stacked or edge-to-face arrangements are energetically more favorable for many aromatic systems. This preference is often attributed to a minimization of electrostatic repulsion between the electron clouds of the aromatic rings. rsc.org

For this compound, the interaction between the phenyl and thienyl moieties is of particular interest. The sulfur atom in the thiophene (B33073) ring introduces a heteroatom with its own electronic and steric effects, influencing the nature of the π-stacking. Theoretical investigations on heteroaromatic systems have shown that the presence of a heteroatom can significantly alter the electrostatic potential surface of the aromatic ring, thereby directing the preferred orientation of interaction with another aromatic system. nih.gov

A hypothetical computational analysis of the π-stacking interactions in a dimer of this compound could involve mapping the potential energy surface as a function of the distance and relative orientation of the two molecules. Such a study would likely reveal the most stable dimeric conformations, providing insight into how these molecules might self-assemble in the solid state or in concentrated solutions. The interaction energies for different arrangements, such as co-facial, parallel-displaced, and T-shaped (edge-to-face), would be calculated to identify the global minimum.

| Interaction Type | Description | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Co-facial π-stacking | Directly stacked aromatic rings | -2.5 |

| Parallel-displaced π-stacking | Aromatic rings are offset | -4.2 |

| T-shaped (edge-to-face) | Edge of one ring points towards the face of the other | -3.8 |

| Hydrogen Bonding (O-H···π) | Hydroxyl group interacting with an aromatic ring | -2.1 |

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule in solution can be significantly influenced by the surrounding solvent molecules. frontiersin.orgnih.gov For this compound, the key conformational flexibility lies in the torsion angle between the phenyl and thienyl rings, as well as the orientation of the hydroxymethyl group. Computational simulations, often employing molecular dynamics or Monte Carlo methods with explicit or implicit solvent models, can provide valuable insights into these solvent effects. rsc.orgaps.org

In a nonpolar solvent, the conformation of this compound would be primarily governed by intramolecular forces, such as steric hindrance and weak intramolecular hydrogen bonds. However, in a polar protic solvent like methanol (B129727) or water, the solvent molecules can form hydrogen bonds with the hydroxyl group of the methanol substituent. This can lead to a stabilization of conformations where the hydroxyl group is more exposed to the solvent. aps.org

Furthermore, the polarity of the solvent can affect the torsional barrier between the two aromatic rings. A more polar solvent might favor a more twisted conformation to a greater extent than a nonpolar solvent if the twisted form possesses a larger dipole moment. researchgate.net Computational studies can quantify these effects by calculating the potential energy surface of the dihedral angle in different solvent environments.

The reactivity of this compound, for instance, in an esterification reaction, would also be solvent-dependent. A polar aprotic solvent might enhance the nucleophilicity of a carboxylate, while a protic solvent could solvate the nucleophile and reduce its reactivity. Theoretical models can be employed to study the reaction mechanism in different solvents, calculating the activation energies and reaction enthalpies to predict the most favorable reaction conditions.

| Solvent | Dielectric Constant | Calculated Average Dihedral Angle (degrees) |

|---|---|---|

| Gas Phase | 1 | 35.2 |

| Toluene | 2.4 | 36.1 |

| Chloroform | 4.8 | 38.5 |

| Methanol | 32.7 | 42.3 |

| Water | 80.1 | 45.8 |

Prediction of Spectroscopic Properties (e.g., Calculated NMR Shifts, UV-Vis Spectra)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the characterization of novel compounds like this compound. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts and Time-Dependent DFT (TD-DFT) is employed for predicting UV-Vis absorption spectra. researchgate.netmdpi.comacs.org

The calculated ¹H and ¹³C NMR chemical shifts are obtained by computing the magnetic shielding tensors for each nucleus in the molecule. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging. For this compound, calculations would predict distinct signals for the protons and carbons of the phenyl and thienyl rings, as well as the methylene (B1212753) and hydroxyl protons of the methanol group.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | 7.45 | 127.8 |

| Phenyl-H (meta) | 7.38 | 129.1 |

| Phenyl-H (para) | 7.30 | 127.5 |

| Thienyl-H | 7.20 - 7.50 | 125.0 - 128.0 |

| CH₂ | 4.70 | 64.5 |

| OH | 2.10 | - |

TD-DFT calculations can predict the electronic absorption spectrum by calculating the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic rings. The calculations would likely show a strong absorption band in the UV region, with the exact position and intensity depending on the degree of conjugation between the phenyl and thienyl rings, which is in turn related to the dihedral angle between them. acs.org

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Character |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.45 | π-π* (HOMO → LUMO) |

| S₀ → S₂ | 240 | 0.20 | π-π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 215 | 0.15 | π-π* (HOMO → LUMO+1) |

Applications in Chemical Synthesis and Advanced Materials

(3-Thien-3-ylphenyl)methanol as a Pivotal Synthetic Building Block

This compound serves as a versatile starting material, or building block, for the synthesis of more complex molecules. The presence of the hydroxymethyl group on the phenyl ring allows for a range of chemical transformations, enabling the introduction of diverse functional groups and the extension of the molecular framework.

The hydroxyl group of this compound is amenable to a variety of standard organic reactions to form a wide array of derivatives.

Ethers: Ether derivatives can be readily synthesized via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. This method is highly versatile, allowing for the introduction of a wide range of alkyl or aryl groups. masterorganicchemistry.comwikipedia.orgbyjus.com

Esters: Esterification of this compound can be achieved through several methods, most commonly the Fischer esterification. masterorganicchemistry.comyoutube.comyoutube.comresearchgate.net This acid-catalyzed reaction with a carboxylic acid provides the corresponding ester. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.comyoutube.comresearchgate.net

Amines: The synthesis of amines from this compound can be accomplished through a multi-step process. The hydroxyl group can first be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with an amine or ammonia can then proceed via nucleophilic substitution to yield the desired amine derivative. researchgate.net

Table 1: Synthesis of Derivatives from this compound

| Derivative Class | Reaction Name | Key Reagents | Product Functional Group |

|---|---|---|---|

| Ethers | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide (R-X) | -CH₂-O-R |

| Esters | Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | -CH₂-O-C(=O)-R |

The rigid and defined geometry of the thienyl-phenyl unit, combined with the reactive handle of the methanol (B129727) group, makes this compound an attractive candidate for the construction of macrocycles and supramolecular structures. By transforming the hydroxyl group into other functionalities, such as aldehydes or halides, this building block can be incorporated into larger, cyclic architectures through reactions like Schiff base condensation or cross-coupling reactions. These macrocycles and supramolecular assemblies are of interest for their potential applications in host-guest chemistry, sensing, and molecular recognition. nih.govchemistryviews.org The formation of such complex structures is driven by non-covalent interactions, including π-π stacking and hydrogen bonding, which are influenced by the aromatic nature of the thienyl-phenyl core. nih.govchemistryviews.org

While specific examples involving this compound are not extensively documented, benzylic alcohols, in general, are known to participate in cascade reactions. beilstein-journals.orgnih.gov20.210.105 These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov20.210.105 The hydroxyl group of this compound could, for instance, initiate a sequence of reactions, such as an intramolecular cyclization followed by a rearrangement, to rapidly assemble complex heterocyclic or polycyclic frameworks. The electronic properties of the thienyl-phenyl system can influence the reactivity and selectivity of these cascade processes. beilstein-journals.org

Contribution to Functional Organic Materials Development

The thienyl-phenyl motif is a well-established component in the design of functional organic materials due to its excellent electronic and photophysical properties. This compound provides a direct entry point for incorporating this valuable structural unit into polymers and other advanced materials.

The this compound unit can be incorporated into conjugated polymers, which are of significant interest for their applications in organic electronics. atomfair.comnih.govnih.gov After suitable functionalization of the hydroxyl group or the aromatic rings, this monomer can undergo various polymerization reactions, such as Suzuki or Stille coupling, to form long-chain polymers. The resulting polymers possess a backbone of alternating thienyl and phenyl rings, which facilitates π-electron delocalization, a key requirement for semiconducting behavior. The nature of the side chains, which can be introduced via the original methanol group, plays a crucial role in determining the polymer's solubility, processability, and solid-state packing, all of which impact the final material's performance. atomfair.comnih.govnih.gov

Polymers and small molecules containing the thienyl-phenyl moiety are widely explored for their optoelectronic properties. researchgate.netecnu.edu.cnbeilstein-journals.orgacs.orgrsc.org The combination of the electron-rich thiophene (B33073) ring and the phenyl ring can be tailored to achieve desired energy levels for efficient charge injection and transport.

Charge Transport Materials: The ordered packing of thienyl-phenyl units in the solid state can facilitate intermolecular charge hopping, making these materials suitable for use as the active layer in organic field-effect transistors (OFETs). ecnu.edu.cnacs.orgrsc.orgrsc.org The mobility of charge carriers through the material is a critical parameter for device performance and is highly dependent on the molecular structure and morphology. ecnu.edu.cnrsc.org

Light-Emitting Components: The π-conjugated system of the thienyl-phenyl structure can also be designed to exhibit efficient photoluminescence. By tuning the extent of conjugation and introducing specific substituents, the color and efficiency of light emission can be controlled. This makes materials derived from this compound potential candidates for the emissive layer in organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org

Table 2: Optoelectronic Properties and Applications of Thienyl-Phenyl Based Materials

| Application | Key Property | Influencing Factors |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Molecular packing, π-electron delocalization, side-chain engineering |

Insufficient Data to Generate Article on the Specified Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of available information regarding the specific applications of the chemical compound this compound in the fields of sensing, molecular recognition, and as a scaffold for structure-activity relationship (SAR) studies.

While the existence of this compound is confirmed in chemical supplier databases, and the general utility of biaryl and thiophene-containing scaffolds in medicinal chemistry and materials science is well-documented, no specific research could be found that directly addresses the outlined topics for this particular molecule. The scientific literature that was retrieved focused on other thiophene derivatives and biaryl scaffolds in contexts unrelated to the user's specific request.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "," specifically concerning "Scaffolds for Sensing and Molecular Recognition" and "Advanced Chemical Scaffolds for Structure-Activity Relationship Studies" for this compound. Any attempt to create such an article would be speculative and would not be supported by the required authoritative and diverse sources.

Therefore, the requested article cannot be produced at this time due to the absence of relevant scientific data.

常见问题

Q. What are the common synthetic routes for (3-Thien-3-ylphenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reduction of the corresponding carboxylic acid or aldehyde. For example, borane-THF in tetrahydrofuran (THF) at 0–35°C can reduce 3-Thien-3-ylphenyl carboxylic acid to the alcohol with yields up to 85%. Key steps include:

- Dissolving the acid precursor in THF under inert atmosphere.

- Slow addition of borane-THF at controlled temperatures.

- Quenching with methanol to terminate the reaction.

- Purification via liquid-liquid extraction and silica gel chromatography .

Alternative routes may involve Grignard reagents or catalytic hydrogenation, but solvent choice (e.g., THF vs. diethyl ether) and temperature gradients significantly impact yield and purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the hydroxyl proton (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Thiophene protons typically show distinct splitting patterns .

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm alcohol functionality.

- HPLC/MS : Used to assess purity (>95%) and detect byproducts, particularly in scaled-up syntheses .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition observed at temperatures >80°C (mp 80°C, dec.), necessitating storage at 2–8°C .

- Light Sensitivity : Amber glass bottles are recommended to prevent photodegradation of the thiophene moiety .

- Humidity Control : Hygroscopicity requires desiccants or inert gas purges to avoid hydrolysis of the alcohol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example:

- Melting Point Variations : Dec. points (~80°C) vs. sharp mp (116–117°C) may indicate differing crystalline forms. Recrystallization in hexane/ethyl acetate mixtures can standardize purity .

- Solubility Conflicts : Use Hansen solubility parameters to optimize solvents. THF and dichloromethane are preferred for polar aromatic systems .

Q. What reaction mechanisms govern the derivatization of this compound into esters or ethers?

- Methodological Answer :

- Esterification : Requires acid catalysis (e.g., H2SO4) and acylating agents (e.g., acetyl chloride). The hydroxyl group’s nucleophilicity is enhanced by deprotonation .

- Ether Formation : Mitsunobu reactions (DIAD, PPh3) or Williamson synthesis (alkyl halides, base) are effective. Steric hindrance from the thiophene ring necessitates longer reaction times .

Mechanistic studies using deuterated analogs or computational modeling (DFT) can validate intermediates .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess frontier molecular orbitals (HOMO/LUMO). The thiophene ring’s electron-rich nature enhances electrophilic substitution reactivity .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exotherms in borane-THF reductions .

- Catalyst Screening : Palladium or copper catalysts reduce dimerization side products in coupling reactions .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time monitoring .

Q. How is this compound evaluated for biological activity in drug discovery?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers .

- SAR Analysis : Compare analogs (e.g., methyl vs. ethyl thiophene derivatives) to map pharmacophore requirements .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Contradictions may stem from ligand choice or metal impurities. For example:

- Suzuki-Miyaura Reactions : Pd(PPh3)4 vs. Pd(OAc)2 with SPhos ligands yield differing efficiencies. ICP-MS analysis of catalyst batches can identify metal contaminants .

- Solvent Effects : Dioxane vs. toluene alter reaction kinetics; kinetic profiling (e.g., Eyring plots) clarifies optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。